4-Oxoadamantane-1-carboxamide

説明

4-Oxoadamantane-1-carboxamide, also known as OAC, is an organic compound belonging to the class of oxadamantanes. It has been the subject of scientific research for its interesting properties, including its ability to act as an agonist or antagonist for various receptors, and its potential to be used in drug development.

科学的研究の応用

Regioselectivity in Medicinal Chemistry

4-Oxoquinolines, a class related to 4-Oxoadamantane-1-carboxamide, have shown significant importance in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with pharmacological activities such as antibacterial and antiviral effects. Research has employed computational methods to investigate the regioselective ethylation reactions of these compounds, highlighting their potential in developing targeted therapeutic agents (Batalha et al., 2019).

Fluorescence Properties for Chemical Sensing

Studies have also explored the fluorescence properties of 4-oxocarboxamide derivatives, indicating their potential use in chemical sensing and imaging applications. For instance, the conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles has been investigated for producing fluorescent compounds, which could have implications in developing new imaging tools or sensors (Ershov et al., 2015).

Synthesis and Biochemical Applications

The synthesis of 1,2,4-oxadiazole-3-carboxamide, a structure utilized extensively in pharmaceutical chemistry, represents another application area. A novel synthesis approach for this compound has been developed, offering a more efficient route for producing compounds containing 1,2,4-oxadiazole-3-carboxamide, potentially facilitating the discovery and development of new drugs (Du et al., 2021).

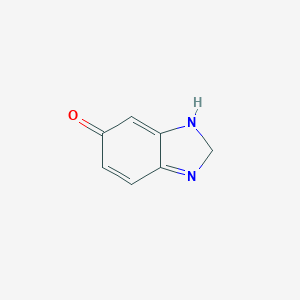

Antioxidant Activity in Drug Development

Compounds with carboxamide groups have been reported to exhibit antioxidant activities, which could be beneficial in reducing oxidative stress-related diseases. Research into 4-carboxamidobenzimidazole derivatives has identified molecules with potent PARP inhibitory and antioxidant activities, suggesting their use in therapeutic interventions against diseases caused by reactive oxygen species (Kálai et al., 2009).

Antimicrobial and Antibacterial Agents

The development of antimicrobial and antibacterial agents is another crucial application of 4-oxocarboxamides. Research into chromene-carboxamide derivatives has shown promising antibacterial activities, indicating the potential of these compounds in addressing bacterial infections and resistance (Chitreddy & Shanmugam, 2017).

特性

IUPAC Name |

4-oxoadamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKQGUVLWVPHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385763 | |

| Record name | 4-oxoadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155396-16-0 | |

| Record name | 4-oxoadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)